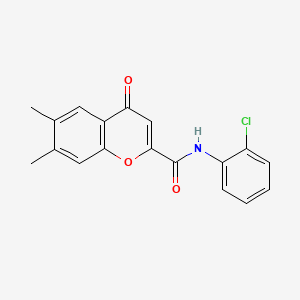![molecular formula C13H10N4O5 B11413596 7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one](/img/structure/B11413596.png)
7-[2-(3-Nitro-1,2,4-triazolyl)ethoxy]chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one is a compound that combines the structural features of a chromenone and a triazole The chromenone moiety is known for its presence in various bioactive compounds, while the triazole ring is a versatile pharmacophore in medicinal chemistry
Preparation Methods
The synthesis of 7-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one typically involves the reaction of 7-hydroxy-2H-chromen-2-one with 2-(3-nitro-1H-1,2,4-triazol-1-yl)ethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Chemical Reactions Analysis
7-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: The nitro group in the triazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Scientific Research Applications
7-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: It can be studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound may exhibit pharmacological properties, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one is not fully understood. it is believed that the compound interacts with specific molecular targets, such as enzymes or receptors, through its chromenone and triazole moieties. These interactions can lead to various biological effects, depending on the nature of the target and the specific pathways involved.
Comparison with Similar Compounds
7-[2-(3-nitro-1H-1,2,4-triazol-1-yl)ethoxy]-2H-chromen-2-one can be compared with other compounds that contain chromenone or triazole moieties. Some similar compounds include:
7-hydroxy-2H-chromen-2-one: A precursor in the synthesis of the target compound, known for its antioxidant properties.
3-nitro-1H-1,2,4-triazole: A component of the target compound, known for its use in the synthesis of energetic materials.
Coumarin derivatives: Compounds with a chromenone structure, widely studied for their biological activities.
Properties
Molecular Formula |
C13H10N4O5 |
|---|---|
Molecular Weight |
302.24 g/mol |
IUPAC Name |
7-[2-(3-nitro-1,2,4-triazol-1-yl)ethoxy]chromen-2-one |
InChI |
InChI=1S/C13H10N4O5/c18-12-4-2-9-1-3-10(7-11(9)22-12)21-6-5-16-8-14-13(15-16)17(19)20/h1-4,7-8H,5-6H2 |
InChI Key |
ZZELTMUPPBGIKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OCCN3C=NC(=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(ethylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11413521.png)

![5-chloro-2-(ethylsulfanyl)-N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11413528.png)
![N-(4-fluorobenzyl)-3-[5-oxo-4-(2-phenylethyl)-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11413535.png)
![2-[3-(propan-2-yloxy)propyl]-1'-propyl-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11413542.png)
![3-[(4-methoxyphenyl)methyl]-1-[(4-nitrophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B11413546.png)
![5-chloro-N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11413550.png)
![3-[4-(2-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[3-(4-methylpiperazin-1-yl)propyl]propanamide](/img/structure/B11413552.png)
![N-[(2-hydroxy-6-methoxyquinolin-3-yl)methyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11413564.png)
![N-(3-ethoxypropyl)-2-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11413566.png)
![Diethyl [5-(morpholin-4-yl)-2-(3-nitrophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11413576.png)
![9-(4-fluorophenyl)-14-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.02,10.04,8.012,16]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B11413590.png)
![4-(3-ethoxy-4-propoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11413591.png)
